molecular formula C10H14S B7988676 1-Ethyl-2-(ethylthio)benzene CAS No. 90927-72-3

1-Ethyl-2-(ethylthio)benzene

Cat. No.: B7988676
CAS No.: 90927-72-3
M. Wt: 166.29 g/mol
InChI Key: HPAJKAYFKLXAFZ-UHFFFAOYSA-N
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Description

1-Ethyl-2-(ethylthio)benzene is an organic compound with the molecular formula C10H14S It is a derivative of benzene, where an ethyl group and an ethylsulfanyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-(ethylthio)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form ethylbenzene. Subsequently, ethylbenzene can undergo thiolation with ethyl mercaptan (ethanethiol) in the presence of a suitable catalyst to introduce the ethylsulfanyl group .

Industrial Production Methods: Industrial production of 1-ethyl-2-(ethylsulfanyl)benzene typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-(ethylthio)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4

    Reduction: LiAlH4

    Substitution: Cl2, Br2, HNO3/H2SO4

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Ethylbenzene

    Substitution: Halogenated or nitrated derivatives of 1-ethyl-2-(ethylsulfanyl)benzene

Properties

IUPAC Name

1-ethyl-2-ethylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S/c1-3-9-7-5-6-8-10(9)11-4-2/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAJKAYFKLXAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558906
Record name 1-Ethyl-2-(ethylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90927-72-3
Record name 1-Ethyl-2-(ethylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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